molecular formula C24H24N2O6S B3462167 ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3462167
M. Wt: 468.5 g/mol
InChI Key: OXUBBHHWSUAHKE-UHFFFAOYSA-N
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Description

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiophene ring, followed by the introduction of the carbamoyl and phenoxyacetamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-CHLOROACETYL)AMINO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
  • ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE

Uniqueness

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on various pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiophene ring, which is known for its diverse biological activities. Its structure includes:

  • Thiophene moiety : Contributes to various biological properties.
  • Carbamoyl and phenoxyacetamido groups : These functional groups are often associated with enhanced biological activity.

Anticancer Activity

Several studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

CompoundCancer TypeIC50 (µM)
Thiophene Derivative AK562 (Leukemia)15
Thiophene Derivative BMCF7 (Breast Cancer)12
This compoundA549 (Lung Cancer)TBD

The exact IC50 values for the compound are still under investigation, but preliminary results suggest promising anticancer activity.

Anti-inflammatory Activity

Research has shown that thiophene derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. The compound's structural components may enhance its ability to modulate inflammatory pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Presence of thiophene ring : Essential for anticancer and antimicrobial activities.
  • Substituents on the phenyl group : Modifications can enhance or reduce activity; for example, methoxy substituents often improve bioavailability and efficacy.
  • Amide functionality : This group may enhance binding affinity to biological targets.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal models treated with related thiophene compounds showed reduced tumor growth and improved survival rates compared to controls, indicating potential clinical relevance.

Properties

IUPAC Name

ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-4-31-24(29)20-15(2)21(22(28)25-16-10-12-17(30-3)13-11-16)33-23(20)26-19(27)14-32-18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBBHHWSUAHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

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